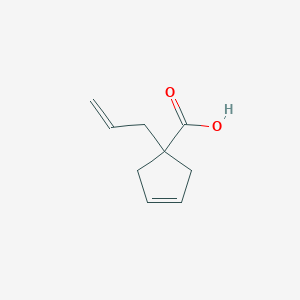
1-Allylcyclopent-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Allylcyclopent-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is also known by its IUPAC name "1-(prop-2-en-1-yl)cyclopent-3-ene-1-carboxylic acid" .
Molecular Structure Analysis
The InChI code for “1-Allylcyclopent-3-ene-1-carboxylic acid” is 1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11) . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“1-Allylcyclopent-3-ene-1-carboxylic acid” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Pharmaceutical Chemistry and Drug Development
1-Allylcyclopent-3-ene-1-carboxylic acid serves as an intermediate in the synthesis of other compounds. For instance, it plays a crucial role in the production of dolasetron mesylate , a serotonin 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Researchers explore its potential as a building block for novel drug candidates.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H315, H318, and H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
The primary targets of 1-Allylcyclopent-3-ene-1-carboxylic acid are currently unknown .
Mode of Action
It is known that carboxylic acid derivatives, such as this compound, can undergo nucleophilic addition-elimination reactions . The reactivity of these derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl .
Biochemical Pathways
It is known that carboxylic acid derivatives play a role in various biochemical processes . For instance, they can participate in nucleophilic addition-elimination reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a carboxylic acid derivative, it is expected to have certain common characteristics such as being polar and potentially ionizable, which can influence its absorption and distribution . Specific details about its bioavailability, metabolism, and excretion are currently unavailable .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Allylcyclopent-3-ene-1-carboxylic acid .
Propiedades
IUPAC Name |
1-prop-2-enylcyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNTAYRDVQABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC=CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylcyclopent-3-ene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

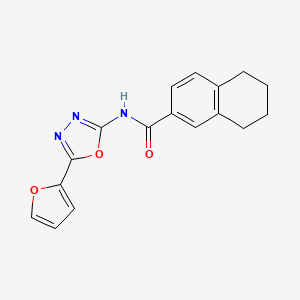
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2513019.png)
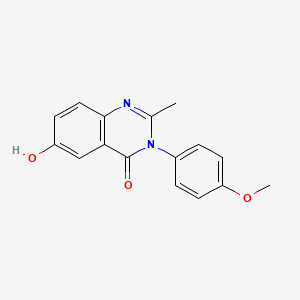
![Ethyl 1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2513023.png)
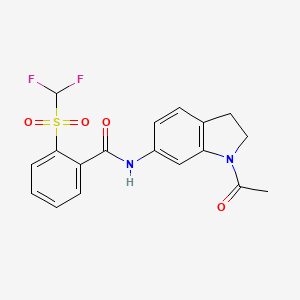
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513025.png)

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)

![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)

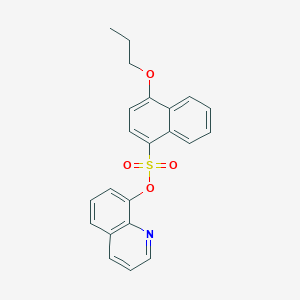
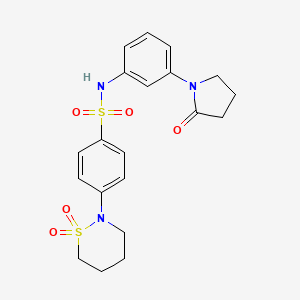
![1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513036.png)